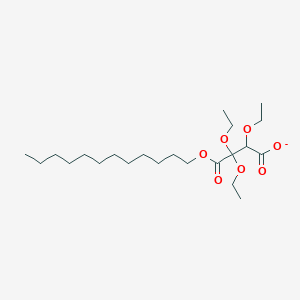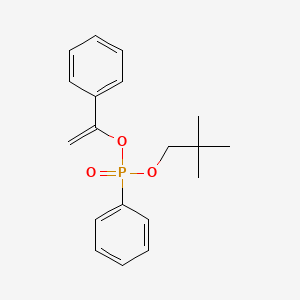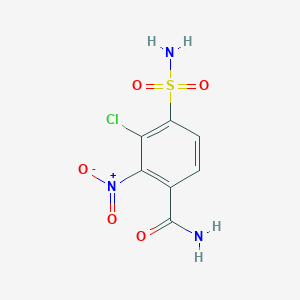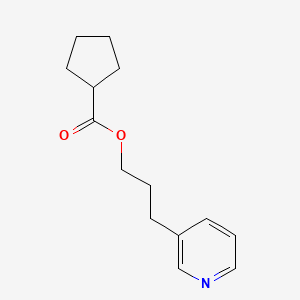
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is an organic compound that features a pyridine ring attached to a propyl chain, which is further connected to a cyclopentanecarboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate typically involves the esterification of 3-(Pyridin-3-yl)propionic acid with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)propionic acid: Shares the pyridine and propyl chain but lacks the cyclopentanecarboxylate group.
Cyclopentanecarboxylic acid: Contains the cyclopentane ring and carboxylate group but lacks the pyridine and propyl chain.
Pyridine derivatives: Various compounds with modifications on the pyridine ring, such as pyridine N-oxides and substituted pyridines.
Uniqueness
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is unique due to its combination of a pyridine ring, a propyl chain, and a cyclopentanecarboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88321-68-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-pyridin-3-ylpropyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(13-7-1-2-8-13)17-10-4-6-12-5-3-9-15-11-12/h3,5,9,11,13H,1-2,4,6-8,10H2 |
Clé InChI |
AXFNIWCYLKUVJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)OCCCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
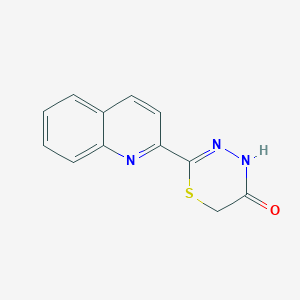
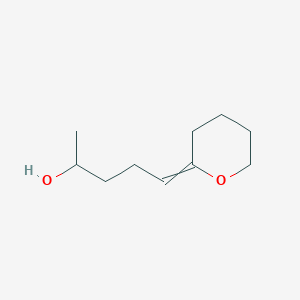
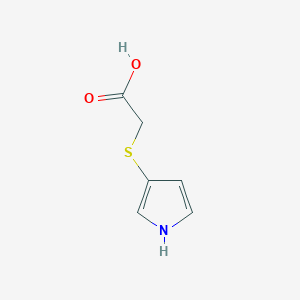
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
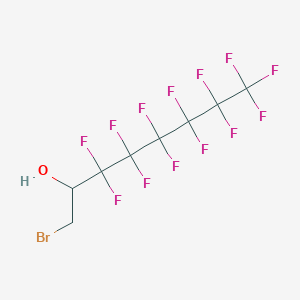
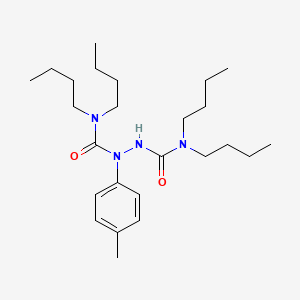
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

